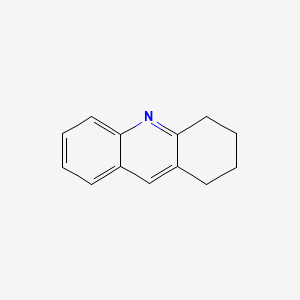







|
REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=O.[OH-].[K+].[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1>C(O)C>[CH2:7]1[C:6]2[C:11](=[N:1][C:16]3[C:2]([CH:4]=2)=[CH:18][CH:19]=[CH:14][CH:15]=3)[CH2:10][CH2:9][CH2:8]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
69.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
310 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water (400 ml.)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3 × 50 ml.)
|
|
Type
|
WASH
|
|
Details
|
the resultant solid was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
ADDITION
|
|
Details
|
The cooled melt was diluted with 2N HCl (200 ml.)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (2 × 200 ml.)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4 × 100 ml.) The combined extracts
|
|
Type
|
WASH
|
|
Details
|
were washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oily solid recrystallised from (bp 40°-60°) petrolum ether
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCC2=NC3=CC=CC=C3C=C12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |